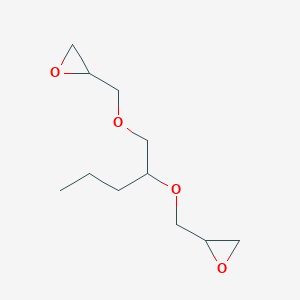![molecular formula C10H14ClN4O5P B12584126 Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- CAS No. 643028-89-1](/img/structure/B12584126.png)
Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is a complex organic compound characterized by the presence of a phosphonic acid group and a purine derivative. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a chlorinated purine moiety, makes it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- typically involves multiple steps. One common method starts with the chlorination of a purine derivative, followed by the introduction of a hydroxybutoxy group. The final step involves the attachment of the phosphonic acid group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Mécanisme D'action
The mechanism of action of phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- involves its interaction with specific molecular targets. The chlorinated purine moiety allows it to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparaison Avec Des Composés Similaires
Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- can be compared with other similar compounds, such as:
Phosphonic acid, [[2-(6-chloro-9H-purin-9-yl)ethoxy]methyl]-: This compound has a similar structure but with an ethoxy group instead of a hydroxybutoxy group.
Phosphonic acid, [[3-(2-amino-6-chloro-9H-purin-9-yl)methyl]phenyl]methyl]-: This compound features an amino group and a phenyl ring, providing different chemical properties and applications.
The uniqueness of phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
643028-89-1 |
|---|---|
Formule moléculaire |
C10H14ClN4O5P |
Poids moléculaire |
336.67 g/mol |
Nom IUPAC |
[3-(6-chloropurin-9-yl)-4-hydroxybutoxy]methylphosphonic acid |
InChI |
InChI=1S/C10H14ClN4O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-16)1-2-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,17,18,19) |
Clé InChI |
ZRMVXNPUWXMOEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(=N1)Cl)N=CN2C(CCOCP(=O)(O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


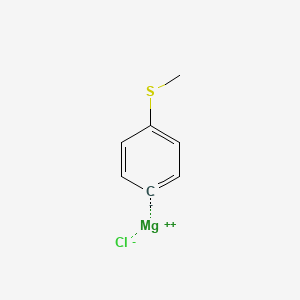
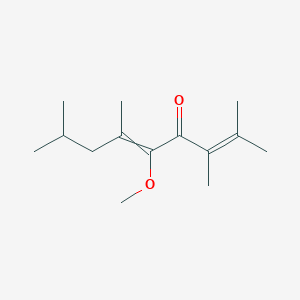

![[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene](/img/structure/B12584065.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine](/img/structure/B12584072.png)
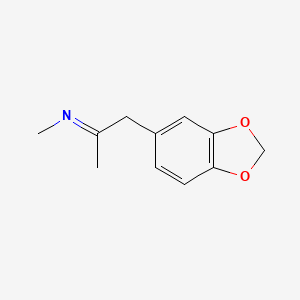
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide](/img/structure/B12584090.png)

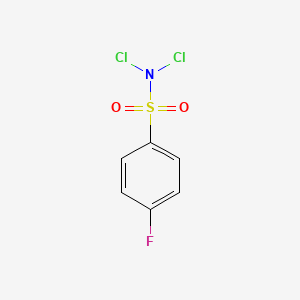
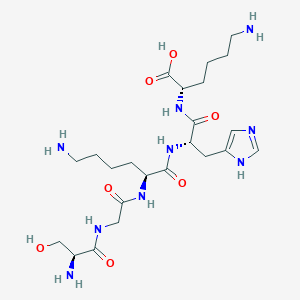
propanedinitrile](/img/structure/B12584108.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)
![Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane](/img/structure/B12584131.png)
